molecular formula C16H19NO2 B5629621 2-methyl-1-[2-(tetrahydrofuran-3-yl)ethyl]quinolin-4(1H)-one

2-methyl-1-[2-(tetrahydrofuran-3-yl)ethyl]quinolin-4(1H)-one

Cat. No. B5629621
M. Wt: 257.33 g/mol
InChI Key: UIWFGUULPAIWBE-UHFFFAOYSA-N
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Description

Synthesis Analysis Quinolinone derivatives, including structures akin to "2-methyl-1-[2-(tetrahydrofuran-3-yl)ethyl]quinolin-4(1H)-one," can be synthesized through various methods. One efficient approach involves the condensation of N-methylisatoic anhydride with diethyl malonate, followed by specific substitutions and cyclization reactions to introduce desired functional groups (Reisch, Iding, & Bassewitz, 1993). Another method utilizes one-pot condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in the presence of ammonium acetate, highlighting the versatility and efficiency of synthesizing quinolinone derivatives (Lei, Ma, & Hu, 2011).

Molecular Structure Analysis The molecular structure of quinolinone derivatives is crucial for their chemical behavior and potential biological activity. Detailed structural elucidation is typically achieved through NMR, IR, and mass spectrometry. For example, a study confirmed the structure of similar compounds through extensive spectroscopic analysis, including 1H NMR, 13C NMR, and mass spectral data (Kategaonkar et al., 2010).

Chemical Reactions and Properties Quinolinone derivatives undergo various chemical reactions, reflecting their reactivity and potential for modification. The reactions include nucleophilic substitutions, cyclization, and condensation reactions, which are fundamental in modifying the core structure for desired properties or activities. These reactions are pivotal in synthesizing diverse derivatives with potential biological applications (Fretz, Gaugler, & Schneider, 2000).

Safety and Hazards

2-Methyltetrahydrofuran is a highly flammable liquid . It has several hazard statements including H225, H302, H315, H318, H319, H335, H336 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

2-Methyltetrahydrofuran is derived from sugars via furfural and is occasionally touted as a biofuel . It is mainly used as a replacement for Tetrahydrofuran (THF) in specialized applications for its better performance . It also is used in the electrolyte formulation for secondary lithium electrodes and as a component in alternative fuels .

properties

IUPAC Name

2-methyl-1-[2-(oxolan-3-yl)ethyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12-10-16(18)14-4-2-3-5-15(14)17(12)8-6-13-7-9-19-11-13/h2-5,10,13H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWFGUULPAIWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1CCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-[2-(tetrahydrofuran-3-yl)ethyl]quinolin-4(1H)-one

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